1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride
Description
1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanamine hydrochloride is a substituted aryl methanamine derivative featuring a 2,4-dichlorophenyl sulfanyl group attached to a 3-methylphenyl ring, with a primary amine functional group protonated as a hydrochloride salt.
Properties
Molecular Formula |
C14H14Cl3NS |
|---|---|
Molecular Weight |
334.7 g/mol |
IUPAC Name |
[4-(2,4-dichlorophenyl)sulfanyl-3-methylphenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H13Cl2NS.ClH/c1-9-6-10(8-17)2-4-13(9)18-14-5-3-11(15)7-12(14)16;/h2-7H,8,17H2,1H3;1H |
InChI Key |
BUESVXXFONFHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)SC2=C(C=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride typically involves multiple steps, starting from readily available precursors. The process often begins with the chlorination of a phenyl ring, followed by the introduction of a sulfanyl group. The final steps involve the formation of the methanamine group and its conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the cellular level.
Comparison with Similar Compounds
Key Observations :
- The sulfanyl (thioether) group in the target compound distinguishes it from analogs with sulfonyl () or cycloalkyl () linkages. This group may enhance metabolic stability compared to ethers but reduce polarity .
- Chlorine positioning (2,4- vs. 2,6- or 3-) influences electronic effects: 2,4-dichloro substitution is associated with stronger electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
